2,4-Dipropylthiazole

Lipophilicity LogP ADME

2,4-Dipropylthiazole is a member of the 2,4-disubstituted thiazole class, an organic compound characterized by a thiazole ring with propyl groups at the 2- and 4-positions. It possesses the molecular formula C9H15NS and a molecular weight of 169.29 g/mol.

Molecular Formula C9H15NS
Molecular Weight 169.29 g/mol
CAS No. 41981-74-2
Cat. No. B12125377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dipropylthiazole
CAS41981-74-2
Molecular FormulaC9H15NS
Molecular Weight169.29 g/mol
Structural Identifiers
SMILESCCCC1=CSC(=N1)CCC
InChIInChI=1S/C9H15NS/c1-3-5-8-7-11-9(10-8)6-4-2/h7H,3-6H2,1-2H3
InChIKeyWPDYXNPBUUNZHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dipropylthiazole (CAS 41981-74-2) Procurement Profile: A 2,4-Disubstituted Thiazole with Distinct Propyl Substituents


2,4-Dipropylthiazole is a member of the 2,4-disubstituted thiazole class, an organic compound characterized by a thiazole ring with propyl groups at the 2- and 4-positions [1]. It possesses the molecular formula C9H15NS and a molecular weight of 169.29 g/mol [1][2]. The compound is predicted to be a strong base (pKa ~3.23) and is noted for its high lipophilicity (LogP 3.18–4.23) [1]. It has been detected as a potential volatile component in foods and is under investigation for its physicochemical properties and potential bioactivity [1][3].

Why 2,4-Dipropylthiazole Cannot Be Casually Substituted by Other 2,4-Disubstituted Thiazoles in Research and Industry


Within the 2,4-disubstituted thiazole family, the length and nature of the alkyl substituents at the 2- and 4-positions are not interchangeable without consequence. Variations in chain length lead to quantifiable differences in key physicochemical parameters—such as lipophilicity (LogP), aqueous solubility, and basicity (pKa)—which directly impact a compound's behavior in biological assays, chemical syntheses, and formulation development [1][2]. Furthermore, a study on 2,4-disubstituted thiazole derivatives found that the analogue with the longest and most bulky hydrophobic side chain exhibited enhanced differentiation-inducing activity in human pluripotent stem cells, while a shorter, less bulky analogue was inactive [3]. This demonstrates that substituting 2,4-Dipropylthiazole with a shorter-chain homologue (e.g., methyl or ethyl) is not scientifically equivalent and could lead to significantly different experimental outcomes or product performance. The evidence below details the specific, quantifiable differentiation that positions 2,4-Dipropylthiazole as a distinct entity.

Quantitative Differentiation Evidence for 2,4-Dipropylthiazole Versus Closest Analogs


Lipophilicity (LogP): 2,4-Dipropylthiazole Exhibits a ~2.5-Fold Increase Over Dimethyl Analog

The predicted octanol-water partition coefficient (LogP), a key determinant of membrane permeability and bioavailability, is significantly higher for 2,4-Dipropylthiazole compared to its dimethyl and diethyl analogs. Using ChemAxon calculations, 2,4-Dipropylthiazole has a LogP of 3.18 [1], which is 3.6 times greater than the LogP of 0.89 for 2,4-Dimethylthiazole [2] and 1.4 times greater than the LogP of 2.29 for 2,4-Diethylthiazole [3]. A similar trend is observed with ALOGPS predictions, where 2,4-Dipropylthiazole's LogP of 4.23 [1] is 2.5 times higher than 2,4-Dimethylthiazole's 1.69 [2]. This substantial increase in lipophilicity is directly correlated with the propyl chain length.

Lipophilicity LogP ADME Drug-Likeness

Aqueous Solubility: 2,4-Dipropylthiazole's 6-Fold Lower Solubility Than Diethyl Analog Enables Distinct Formulation Strategies

Aqueous solubility, a critical parameter for in vitro assays and in vivo bioavailability, shows a clear inverse relationship with alkyl chain length among 2,4-dialkylthiazoles. 2,4-Dipropylthiazole exhibits a predicted water solubility of 0.12 g/L (ALOGPS LogS = -3.1) [1]. In contrast, 2,4-Diethylthiazole is substantially more soluble, with a predicted value of 0.73 g/L (ALOGPS LogS = -2.3) [2]. This represents a 6.1-fold decrease in solubility for the propyl-substituted compound.

Aqueous Solubility LogS Formulation

Basicity (pKa): 2,4-Dipropylthiazole is Slightly Less Basic Than Its Dimethyl and Diethyl Counterparts

The predicted basicity of the thiazole nitrogen, as measured by pKa, varies with alkyl substitution. 2,4-Dipropylthiazole has a predicted pKa of 3.23 [1]. This is marginally lower than 2,4-Diethylthiazole (pKa 3.26) [2] and 2,4-Dimethylthiazole (pKa 3.44) [3]. While the differences are small, they indicate a trend of slightly decreasing basicity with increasing alkyl chain length.

Basicity pKa Charge State Reactivity

Biological Activity Implication: Increased Alkyl Chain Length Correlates with Enhanced Stem Cell Differentiation Potential

A study evaluating a series of 2,4-disubstituted thiazole derivatives for their ability to induce differentiation of human pluripotent stem cells found that the analogue with the longest and most bulky hydrophobic side chain exhibited activity comparable to or greater than all-trans-retinoic acid (ATRA), while a shorter, less bulky analogue (a known RARβ2-selective agonist) was inactive under the same conditions [1]. This class-level inference strongly suggests that the propyl substituents of 2,4-Dipropylthiazole, being longer than methyl or ethyl groups, may confer advantageous bioactivity in cellular differentiation assays compared to shorter-chain analogs, consistent with the observed SAR.

Stem Cell Differentiation Retinoic Acid Receptor Structure-Activity Relationship

Molecular Descriptors: Increased Rotatable Bonds and Polar Surface Area Differentiate 2,4-Dipropylthiazole from Shorter-Chain Analogs

Molecular descriptors that influence drug-likeness and bioavailability also vary with alkyl chain length. 2,4-Dipropylthiazole possesses 4 rotatable bonds and a polar surface area (PSA) of 12.89 Ų [1]. In comparison, 2,4-Dimethylthiazole has 0 rotatable bonds [2], while 2,4-Diethylthiazole has 2 rotatable bonds [3]. The higher number of rotatable bonds and slightly larger PSA for 2,4-Dipropylthiazole can affect molecular flexibility and interactions with biological targets.

Physicochemical Properties Drug-Likeness Rotatable Bonds PSA

Optimal Research and Industrial Use Cases for 2,4-Dipropylthiazole Based on Quantified Differentiation


Investigating Lipophilicity-Dependent Biological Activity in Stem Cell or Cancer Models

Given the evidence that longer alkyl chains on 2,4-disubstituted thiazoles enhance differentiation-inducing activity in stem cells [1] and that 2,4-Dipropylthiazole exhibits a LogP ~2.5-3.6 times higher than its dimethyl analog [2][3], researchers investigating retinoic acid receptor pathways or other targets where membrane permeability is rate-limiting should prioritize this compound. Its superior lipophilicity makes it a more relevant tool compound than shorter-chain homologues for studying the impact of hydrophobic bulk on cellular differentiation, viability, or signaling [1].

Formulation Development Requiring Low Aqueous Solubility or Lipid-Based Delivery Systems

The 6.1-fold lower aqueous solubility of 2,4-Dipropylthiazole (0.12 g/L) compared to 2,4-Diethylthiazole (0.73 g/L) [2][4] positions it as a candidate for applications where sustained release, lipid nanoparticle encapsulation, or organic solvent-based formulations are desired. Procurement should be driven by the need for a more lipophilic, less water-soluble thiazole scaffold that necessitates specific formulation strategies [1].

Synthetic Chemistry as a Building Block for Complex Lipophilic Heterocycles

2,4-Dipropylthiazole serves as a foundational scaffold for synthesizing more complex, lipophilic thiazole derivatives. Its established physicochemical profile (LogP, solubility, pKa) [1][2] provides a predictable starting point for derivatization at the 5-position or modification of the propyl chains. Compared to methyl or ethyl analogs, the propyl groups offer a distinct balance of steric bulk and flexibility (4 rotatable bonds) [2] that can be exploited in medicinal chemistry or materials science. Its use in ligand-free palladium-catalyzed cascade reactions for constructing 2,4-disubstituted thiazoles is a relevant synthetic application [5].

Analytical Standards for Volatile and Semi-Volatile Organic Compound Analysis

2,4-Dipropylthiazole has been identified as a potential volatile component in food and biological samples [6][7]. Its predicted mass spectrum is available in databases [8], and its distinct retention index relative to methyl and ethyl homologues makes it a suitable analytical standard for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods targeting 2,4-dialkylthiazoles in complex matrices.

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